benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetate: is a synthetic organic compound with the molecular formula C23H20O6 and a molecular weight of 392.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetate typically involves the reaction of 2-bromobenzoic acid with resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form the intermediate compound . This intermediate is then reacted with benzyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Benzyl 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetate involves its interaction with specific molecular targets and pathways. For instance, it may activate neuroprotective mechanisms by interacting with enzymes such as SIRT-1, a deacetylase that regulates DNA expression, cell apoptosis, and aging . This interaction can lead to various physiological effects, including enhanced cell survival and reduced oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetate
- Methyl 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetate
- 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetamide
Uniqueness
Benzyl 2-({4-Methyl-6-Oxo-6H-Benzo[C]Chromen-3-Yl}Oxy)Acetate is unique due to its specific benzyl ester functional group, which can influence its reactivity and biological activity compared to similar compounds with different ester or amide groups .
Properties
Molecular Formula |
C23H18O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
benzyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C23H18O5/c1-15-20(26-14-21(24)27-13-16-7-3-2-4-8-16)12-11-18-17-9-5-6-10-19(17)23(25)28-22(15)18/h2-12H,13-14H2,1H3 |
InChI Key |
IPLJXQQFCQJJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.